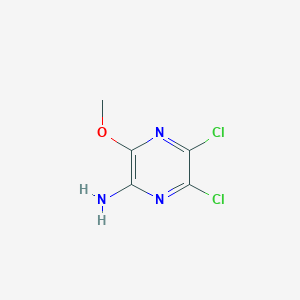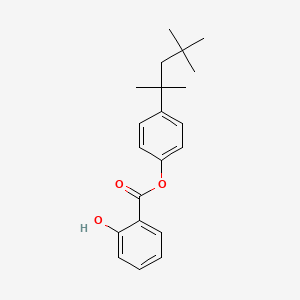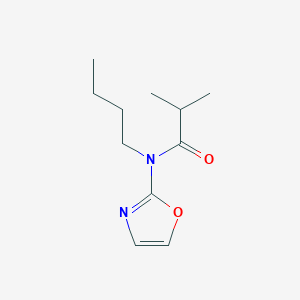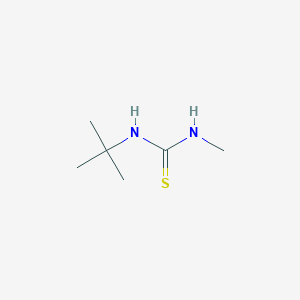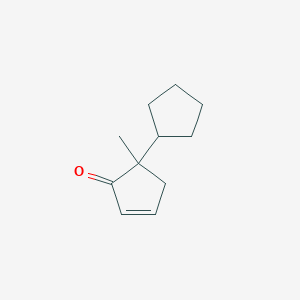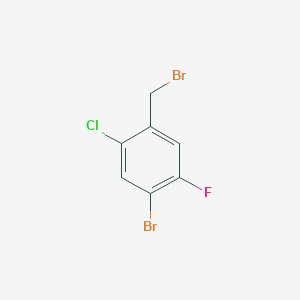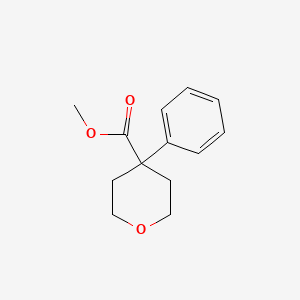
methyl 4-phenyloxane-4-carboxylate
Overview
Description
methyl 4-phenyloxane-4-carboxylate is an organic compound with the molecular formula C13H16O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom This compound is notable for its unique structure, which includes a phenyl group and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 4-phenyloxane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-phenyl-2H-pyran-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the use of tetrahydropyran and phenylmagnesium bromide in a Grignard reaction, followed by esterification with methanol. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of methyl 4-phenyl-tetrahydro-2H-pyran-4-carboxylate may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is typically purified through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-phenyloxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-phenyl-2H-pyran-4-carboxylic acid.
Reduction: Formation of 4-phenyl-tetrahydro-2H-pyran-4-methanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
methyl 4-phenyloxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-phenyl-tetrahydro-2H-pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
methyl 4-phenyloxane-4-carboxylate can be compared with other similar compounds, such as:
Methyl tetrahydro-2H-pyran-4-carboxylate: Lacks the phenyl group, resulting in different chemical reactivity and applications.
Phenyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Tetrahydropyran derivatives: Various derivatives with different substituents on the pyran ring, leading to diverse chemical and biological properties.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-phenyloxane-4-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-12(14)13(7-9-16-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
ZQLFNVJSDOXKDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
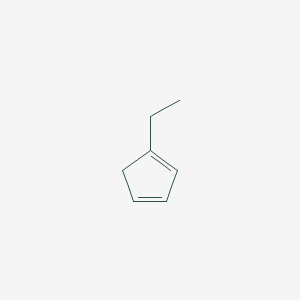
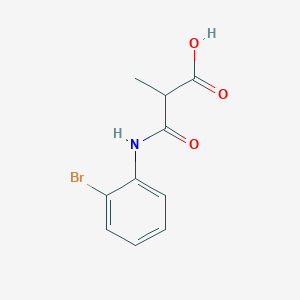
![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)
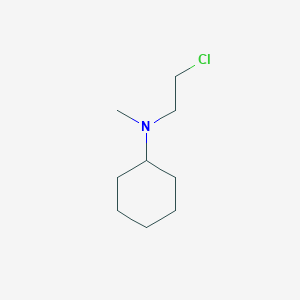
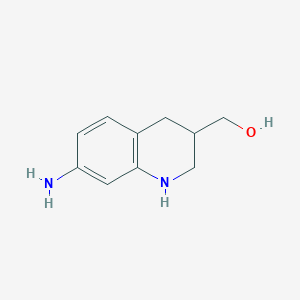
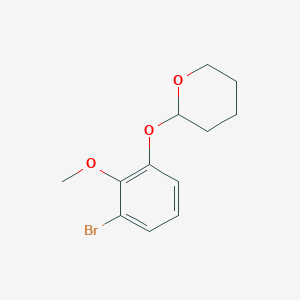
![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)
